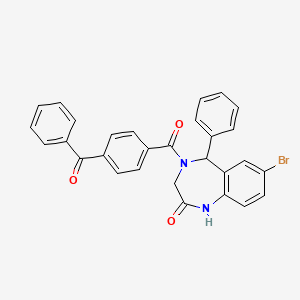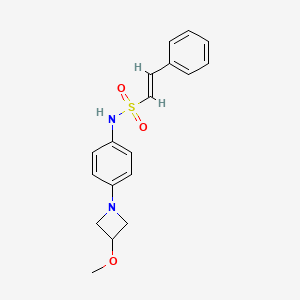![molecular formula C15H10BrF3N4O B2908784 (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide CAS No. 1252571-91-7](/img/structure/B2908784.png)
(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
The synthesis of (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step often involves the use of trifluoroethylating agents under controlled conditions.
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions to form complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar compounds to (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide include:
Imidazo[1,2-a]pyridines: These compounds share the imidazole ring and are known for their wide range of applications in medicinal chemistry.
Trifluoroethyl-substituted benzofurans: These compounds feature the trifluoroethyl group and are used in the development of advanced materials.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N4O/c16-11-3-1-2-4-12(11)22-14(24)10(8-20)7-13-21-5-6-23(13)9-15(17,18)19/h1-7H,9H2,(H,22,24)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXNKVMUIUBGA-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=NC=CN2CC(F)(F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=NC=CN2CC(F)(F)F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2908702.png)
![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2908703.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2908704.png)

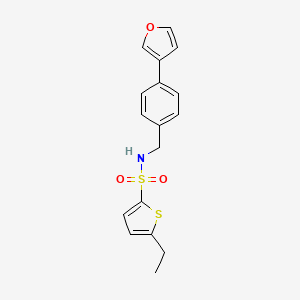
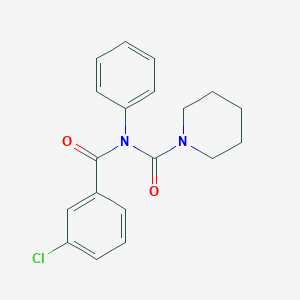
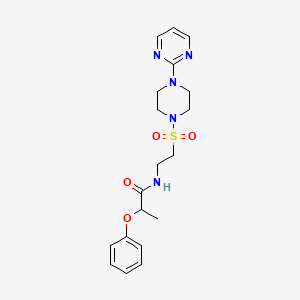
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908713.png)
![2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene](/img/structure/B2908715.png)
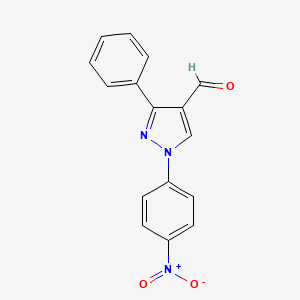
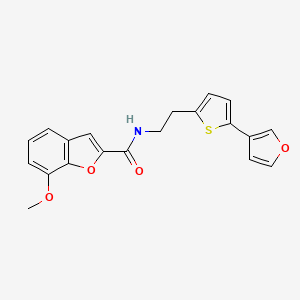
![1-[1-(3-Methoxyphenyl)-3-tert-butyl-1H-pyrazole-5-yl]-3-(2,3-dichlorophenyl)urea](/img/structure/B2908721.png)
